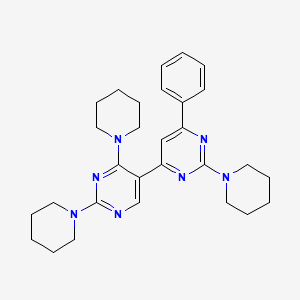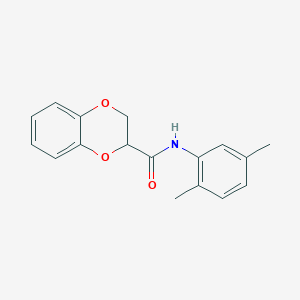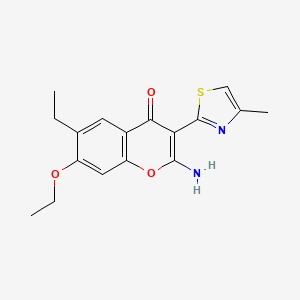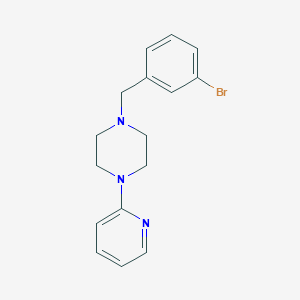
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine, also known as PTPB, is a chemical compound that belongs to the bipyrimidine family. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine exerts its inhibitory effect on PTP1B by binding to the enzyme's active site and blocking its catalytic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which can help to improve glucose homeostasis and reduce insulin resistance. This compound has also been shown to modulate the activity of other enzymes and receptors through various mechanisms, including allosteric regulation and protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, and to reduce hyperglycemia and insulin resistance in diabetic animal models. This compound has also been found to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways involved in tumor progression. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine has several advantages as a research tool. It is a highly selective and potent inhibitor of PTP1B, with minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of research is the investigation of the role of this compound in other cellular processes and diseases, such as inflammation and autoimmune disorders. Additionally, the potential therapeutic applications of this compound in diabetes, cancer, and neurodegenerative diseases warrant further investigation. Finally, the development of new methods for delivering this compound to target tissues and cells could improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine can be synthesized through a multi-step reaction process that involves the condensation of 2,4,6-trichloropyrimidine with 1-phenylpiperidine-4-carboxaldehyde. The resulting intermediate product is then further reacted with piperidine and ammonium acetate to yield the final product. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
6-phenyl-2,2',4'-tri-1-piperidinyl-4,5'-bipyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose metabolism. This compound has also been found to modulate the activity of other enzymes and receptors involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. These properties make this compound a valuable tool for studying the molecular mechanisms underlying these processes and for developing new therapeutic strategies for diseases such as diabetes, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-[2,4-di(piperidin-1-yl)pyrimidin-5-yl]-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7/c1-5-13-23(14-6-1)25-21-26(32-29(31-25)36-19-11-4-12-20-36)24-22-30-28(35-17-9-3-10-18-35)33-27(24)34-15-7-2-8-16-34/h1,5-6,13-14,21-22H,2-4,7-12,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOHZKFGKHIARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCCC5)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5188929.png)
![2,4-diiodo-6-{[(4-methyl-1,2,5-oxadiazol-3-yl)imino]methyl}phenol](/img/structure/B5188935.png)
![10,11-dimethoxy-6-(4-nitrophenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5188939.png)

![N-cycloheptyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5188950.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5188958.png)
![4-tert-butyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5188975.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5188984.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5188996.png)


![3-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5189019.png)

